Kalata B1 was first isolated from the above-ground parts of Oldenlandia affinis. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the peptide. It has been extensively studied for its biological properties, including antimicrobial and anticancer activities .
Kalata B1 belongs to the cyclotide family, which are characterized by a cyclic backbone formed through head-to-tail linkage of amino acids and stabilized by three disulfide bonds. This unique structure contributes to their resistance to proteolytic degradation, making them attractive candidates for drug development .
The synthesis of kalata B1 can be achieved through various methods, primarily solid-phase peptide synthesis. This technique allows for the precise assembly of amino acids in a controlled manner. The synthesis process typically involves:
The synthesis often employs coupling reagents such as benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate to facilitate the formation of peptide bonds. Purification is typically conducted using high-performance liquid chromatography, followed by characterization using mass spectrometry to confirm identity and purity .
Kalata B1 has a well-defined three-dimensional structure characterized by a cyclic backbone and a distinctive arrangement of disulfide bridges that contribute to its stability and function. The peptide consists of 30 amino acids with specific residues that play crucial roles in its activity.
The molecular formula of kalata B1 is C₃₆H₅₉N₁₁O₁₁S₃, with a molecular weight of approximately 4,059 Da. Structural studies using nuclear magnetic resonance spectroscopy have elucidated its conformation, revealing how the cyclic structure influences its interaction with membranes .
Kalata B1 exhibits various chemical reactions that are critical for its biological activity. These include:
Studies involving fluorescence assays have demonstrated how kalata B1 induces leakage in vesicles composed of phospholipids, confirming its ability to form transmembrane pores .
The mechanism by which kalata B1 exerts its biological effects involves several steps:
Experimental data indicate that kalata B1 can enhance the toxicity of chemotherapeutic agents like temozolomide in glioblastoma cells, suggesting its potential as an adjuvant therapy in cancer treatment .
Kalata B1 is a hydrophilic compound with significant solubility in water due to its amino acid composition. Its cyclic structure contributes to high thermal stability.
Key chemical properties include:
Relevant data on solubility and stability under various pH conditions have been documented, highlighting its robustness as a therapeutic agent .
Kalata B1 has garnered attention for various scientific applications:
Research continues into optimizing kalata B1 derivatives for improved therapeutic outcomes in various diseases, particularly in oncology .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2